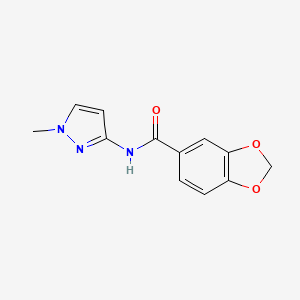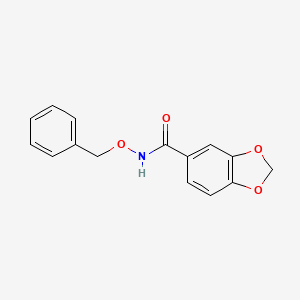![molecular formula C20H17ClN2O2S B4361359 2-{[3-(4-CHLOROPHENYL)-3-OXOPROPYL]SULFANYL}-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE](/img/structure/B4361359.png)
2-{[3-(4-CHLOROPHENYL)-3-OXOPROPYL]SULFANYL}-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE
Overview
Description
2-{[3-(4-CHLOROPHENYL)-3-OXOPROPYL]SULFANYL}-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a cyclopropyl group, and a 4-chlorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-CHLOROPHENYL)-3-OXOPROPYL]SULFANYL}-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to cyclization with thiourea to yield the quinazolinone core. The cyclopropyl group is introduced through a subsequent alkylation reaction, and the final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-CHLOROPHENYL)-3-OXOPROPYL]SULFANYL}-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the alcohol derivative.
Scientific Research Applications
2-{[3-(4-CHLOROPHENYL)-3-OXOPROPYL]SULFANYL}-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-CHLOROPHENYL)-3-OXOPROPYL]SULFANYL}-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-bromophenyl)-3-oxopropyl]thio}-3-cyclopropyl-4(3H)-quinazolinone
- 2-{[3-(4-methylphenyl)-3-oxopropyl]thio}-3-cyclopropyl-4(3H)-quinazolinone
Uniqueness
The uniqueness of 2-{[3-(4-CHLOROPHENYL)-3-OXOPROPYL]SULFANYL}-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE lies in its specific functional groups, which impart distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl-3-cyclopropylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c21-14-7-5-13(6-8-14)18(24)11-12-26-20-22-17-4-2-1-3-16(17)19(25)23(20)15-9-10-15/h1-8,15H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYYLVCBCBGKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3N=C2SCCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~5~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4361281.png)
![N~5~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4361288.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4361292.png)

![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4361299.png)
![N-{3-[(1,3-benzodioxol-5-ylcarbonyl)amino]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4361315.png)

![6-(difluoromethyl)-3-[(3,5-dimethoxybenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4361330.png)
![2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE](/img/structure/B4361339.png)
![2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE](/img/structure/B4361343.png)
![METHYL 1-{[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B4361362.png)
![1-CYANO-2-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]VINYL CYANIDE](/img/structure/B4361373.png)
![[4-methoxy-3-(methoxymethyl)benzylidene]malononitrile](/img/structure/B4361381.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4361391.png)
